Fmoc-d-苯丙氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

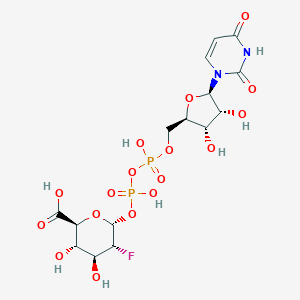

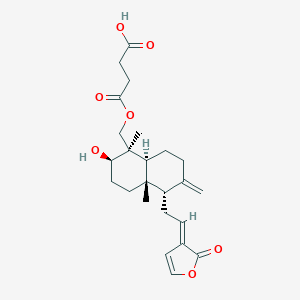

Fmoc-diphenylalanine (Fmoc-FF) is a derivative of the amino acid phenylalanine that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is known for its ability to self-assemble into various nanostructures, such as fibrils and hydrogels, which are of interest in the field of nanotechnology and materials science .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, including Fmoc-diphenylalanine, can be achieved through various methods. One approach involves the nonaqueous palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) reaction, which allows for the direct formation of unnatural biaryl-containing amino acids that can be used in Fmoc solid-phase peptide synthesis . Another method includes the synthesis of photoactive p-azidotetrafluorophenylalanine containing peptides using solid-phase Fmoc chemistry . Additionally, the synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine demonstrates the creation of phosphotyrosyl mimetics suitable for signal transduction studies .

Molecular Structure Analysis

The molecular structure of Fmoc-diphenylalanine is characterized by the presence of the Fmoc group, which protects the amino group, and the phenylalanine moiety. The side-chain halogenation of Fmoc-phenylalanine derivatives has been shown to significantly influence the self-assembly and hydrogelation properties of these compounds . The molecular structure is crucial for the self-assembly process, as it affects the interactions between molecules, such as hydrophobic and π-π interactions .

Chemical Reactions Analysis

Fmoc-diphenylalanine undergoes self-assembly, which is influenced by pH changes that induce apparent pKa shifts. These shifts coincide with significant structural changes, such as the formation of flexible fibrils or flat rigid ribbons, depending on the pH level . The self-assembly process is also affected by the presence of halogen substituents on the aromatic side-chain, which can enhance the assembly into amyloid-like fibrils .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-diphenylalanine hydrogels vary significantly, and this variability is primarily determined by the final pH of the gels. Factors such as the fraction of DMSO or the nature of the buffers used also contribute to the variability in the mechanical properties of the gels . The incorporation of halogen substituents on the side-chain of Fmoc-phenylalanine derivatives can dramatically enhance the self-assembly and hydrogelation in aqueous solvents, indicating that minimal atomic substitutions can be used to tune these properties .

科学研究应用

自组装和水凝胶化

Fmoc-保护的芳香族氨基酸,如 Fmoc-苯丙氨酸,以其在水性溶剂中高效自组装和促进水凝胶化的能力而闻名。这种自组装受 Fmoc-苯丙氨酸衍生物的侧链卤代化的影响很大。Fmoc-苯丙氨酸的单卤代侧链衍生物表现出增强的自组装成淀粉样原纤维的能力,进一步促进了水性溶剂中的水凝胶化。卤代取代的位置和类型显着影响自组装速率和所得水凝胶的流变特性,表明最小的原子取代可以微调这些小分子水凝胶剂的自组装和凝胶化 (Ryan 等人,2010)。此外,Fmoc-五氟苯丙氨酸显示出高效的自组装和水凝胶化,在水中快速形成缠结的纤维状结构,表明氟和 π-π 相互作用是这些系统中分子识别和自组装的主要决定因素 (Ryan 等人,2010)。

抗菌复合材料

肽和氨基酸基纳米技术的进步为生物医学材料开发引入了新方法。Fmoc 修饰的自组装结构单元,如 Fmoc-五氟-l-苯丙氨酸-OH,表现出显着的抗菌能力。这些纳米组装体影响细菌形态,并且可以在树脂基复合材料中进行功能性掺入,以抑制细菌生长,而不会影响材料的机械和光学性能。这突出了自组装结构单元在为生物医学应用创造增强复合材料中的潜力 (Schnaider 等人,2019)。

用于抗菌性能的超分子水凝胶

Fmoc 共轭氨基酸,特别是 Fmoc-苯丙氨酸,因其抗菌性能而受到探索。尽管对革兰氏阴性菌具有较弱的抗菌活性,但将银离子掺入基于 Fmoc-苯丙氨酸的自组装超分子水凝胶中已显示出显着提高其对革兰氏阳性菌和革兰氏阴性菌的抗菌性能。此外,这些水凝胶保持生物相容性,表明其在抗菌应用中的潜在有效性 (Zhao 等人,2021)。

安全和危害

未来方向

Fmoc-d-Phenylalaninol and related compounds have been investigated for their potential in drug delivery systems and biomaterials . For instance, a new peptide-based hydrogelator (Fmoc-FFRRVR) based on N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) has been created to improve its hydrophilicity . This hydrogel has been shown to be effective against Gram-negative bacteria along with Gram-positive bacteria .

属性

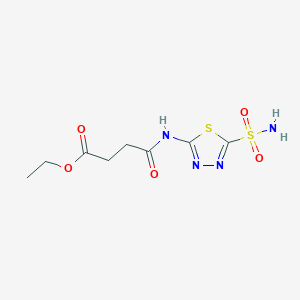

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-Phenylalaninol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)

![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)

![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)